molecular formula C16H12Cl2N2OS B2402009 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-77-3

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2402009
M. Wt: 351.25
InChI Key: AQJQWPBHWSAKPD-UHFFFAOYSA-N
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Description

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.

Scientific Research Applications

Anticancer Applications

Synthesis and Optimization for Anticancer Activity
A novel synthesis process of quinazoline derivatives, including 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, has been optimized for enhanced anticancer activity. These compounds exhibit significant potential in inhibiting EGFR-tyrosine kinase, suggesting a promising framework for developing potent antitumor agents (Noolvi & Patel, 2013).

Antitumor Properties
Research has shown that quinazoline derivatives exhibit broad-spectrum antitumor activities, with some compounds demonstrating effectiveness against numerous cancer cell lines. This suggests the potential of these compounds as templates for future development of potent antitumor agents (Gawad et al., 2010).

Antimicrobial Applications

Antibacterial and Antifungal Activities
Several quinazoline derivatives, including 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, have been tested and found to possess promising antibacterial and antifungal activities. These activities are significant against a range of bacterial and fungal strains, highlighting their potential in antimicrobial treatments (Patel et al., 2010).

Neuropharmacological Applications

H1-Antihistaminic Activity
Novel quinazoline derivatives have been synthesized and assessed for their in vivo H1-antihistaminic activity. These compounds have shown significant protective effects against histamine-induced bronchospasm, with certain derivatives offering considerable protection compared to standard medications and with negligible sedation effects. This suggests the potential of these compounds as new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

properties

CAS RN

451465-77-3

Product Name

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.25

IUPAC Name

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22)

InChI Key

AQJQWPBHWSAKPD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl

solubility

not available

Origin of Product

United States

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